molecular formula C10H16ClNO B1442957 2-Amino-3-phenylbutan-1-ol hydrochloride CAS No. 64230-68-8

2-Amino-3-phenylbutan-1-ol hydrochloride

Cat. No.: B1442957
CAS No.: 64230-68-8
M. Wt: 201.69 g/mol
InChI Key: FBDKBSKNIASSPE-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenylbutan-1-ol hydrochloride typically involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere of argon and requires careful control of temperature and addition rates to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of phenylbutanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Amino-3-phenylbutan-1-ol hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-phenylbutan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions and form diverse products makes it valuable in research and industrial applications .

Properties

IUPAC Name

2-amino-3-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKBSKNIASSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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